Piclidenoson
概述
描述
Piclidenoson, also known as CF-101 or IB-MECA, is an anti-inflammatory drug primarily used for rheumatoid arthritis patients . It is supplied as an oral drug and has an excellent safety profile . It is also being considered for the treatment of other autoimmune-inflammatory disorders, such as Crohn’s disease, psoriasis, and dry eye syndrome .
Synthesis Analysis
This compound is under development for the treatment of moderate-to-severe plaque psoriasis. The therapeutic candidate is formulated as a tablet and administered through oral and topical routes. The drug candidate comprises of IB-MECA as the active ingredient .
Molecular Structure Analysis
This compound has a molecular formula of C18H19IN6O4 . Its average mass is 510.286 Da and its monoisotopic mass is 510.051239 Da .
Chemical Reactions Analysis
This compound’s mechanism of action relies on antagonism of adenosine A3 receptors . A3AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process .
Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . Its molar refractivity is 110.9±0.5 cm3 . It has 10 H bond acceptors and 4 H bond donors . Its polar surface area is 134 Å2 .
科学研究应用
银屑病治疗
Piclidenoson 在治疗中度至重度斑块状银屑病方面已显示出可喜的疗效 . 它已在一项 III 期临床试验 (COMFORT-1) 中接受评估,结果表明其有效且安全 . 该研究达到了其主要终点,即从基线开始银屑病面积和严重程度指数 (PASI) 改善 ≥75% 的患者比例 .
炎症细胞因子的抑制
This compound 的作用机制涉及抑制炎症细胞因子白细胞介素 17 和 23 (IL-17 和 IL-23) . 这些细胞因子参与多种疾病的致病性,包括银屑病 .
诱导角质形成细胞凋亡
This compound 诱导患者皮肤细胞角质形成细胞的凋亡 . 角质形成细胞是表皮(皮肤最外层)中主要的细胞类型,其异常生长参与了银屑病的发展 .
洛厄综合征的治疗
根据临床前疗效数据,this compound 也正在联合开发用于治疗洛厄综合征 . 洛厄综合征是一种罕见的遗传性疾病,会影响眼睛、大脑和肾脏 .
安全性及耐受性
体内
In vivo studies of piclidenoson have been conducted in animal models of rheumatoid arthritis and psoriasis. These studies have shown that this compound is able to reduce inflammation, pain and swelling in the animals. In addition, the drug has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
体外
In vitro studies of piclidenoson have been conducted in cell cultures. These studies have shown that this compound is able to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. In addition, the drug has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
作用机制
Target of Action
Piclidenoson, also known as CF101, is an anti-inflammatory drug that primarily targets the adenosine A3 receptors (A3AR) . These receptors are highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . They play a significant role in the inflammatory process .
Mode of Action
This compound acts as an agonist to the A3AR . Upon binding to its agonist, A3AR can trigger both G protein-dependent and independent signaling pathways . This interaction with its targets leads to the deregulation of the NF-kappaB signaling pathway in inflammatory cells, initiating immunomodulatory effects .
Biochemical Pathways
The activation of A3AR by this compound leads to the deregulation of key signaling proteins, such as PI3K, PKA, PKB/Akt, IKK, and NF-kB . This results in the deregulation of the Wnt/β-catenin pathway and the NF-κB signaling pathway . These pathways are crucial in the regulation of inflammatory responses and cell proliferation .
Result of Action
The activation of A3AR by this compound and the subsequent deregulation of biochemical pathways lead to significant molecular and cellular effects. These include the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer and inflammatory cells . This results in an anti-inflammatory effect, which has been observed in clinical trials for conditions such as rheumatoid arthritis .
Action Environment
It is worth noting that the expression level of a3ar in patients has been found to correlate with the response to the drug This suggests that individual biological factors may influence the drug’s efficacy
生物活性
Piclidenoson has been shown to have anti-inflammatory, analgesic and antipyretic activity in animal models of chronic inflammatory diseases. In addition, the drug has been shown to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cyclooxygenase-2 (this compound), an enzyme involved in the production of pro-inflammatory mediators. In addition, the drug has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
实验室实验的优点和局限性
The advantages of using piclidenoson in laboratory experiments include its availability as a commercially available drug, its low cost, and its ability to inhibit the activity of cyclooxygenase-2 (this compound). The limitations of using this compound in laboratory experiments include its lack of specificity for this compound, its potential to interact with other drugs, and its potential to cause side effects.
未来方向
For piclidenoson research include further studies in animal models of chronic inflammatory diseases, further studies in cell cultures to elucidate its mechanism of action, and further studies to evaluate its efficacy and safety in clinical trials. In addition, further research is needed to identify biomarkers of response to this compound and to develop novel formulations of the drug for improved delivery and efficacy. Other future directions for this compound research include the development of novel formulations for transdermal delivery and the investigation of the effects of this compound on the microbiome.
安全和危害
Piclidenoson has been found to be safe and well-tolerated in clinical trials . It showed strong evidence of an anti-inflammatory effect in rheumatoid arthritis patients . A statistically significant correlation was found between A3AR expression level and response to the drug, so A3AR expression may serve as a biopredictor of patient response .
属性
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |
Record name | Piclidenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
152918-18-8 | |
Record name | IB-MECA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piclidenoson [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piclidenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICLIDENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?
A1: this compound is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, this compound downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]
Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?
A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] this compound, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]
Q3: What clinical evidence supports the efficacy of this compound in treating plaque psoriasis?
A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. [] Results showed that this compound 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, this compound exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []
Q4: What is known about the safety and tolerability profile of this compound?
A5: Across clinical trials, this compound has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, this compound was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes this compound a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。